1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-3-16(12(2)24-11)17(22)10-20-18(23)21-19-7-13-4-14(8-19)6-15(5-13)9-19/h3,13-15,17,22H,4-10H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXDPZBFCBHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through a series of reactions starting from simple hydrocarbons. This may involve Friedel-Crafts alkylation and subsequent functional group transformations.
Introduction of the Furan Ring: The furan ring can be introduced through a Diels-Alder reaction or other cyclization methods.
Coupling Reactions: The final step involves coupling the adamantane derivative with the furan ring through a urea linkage. This can be achieved using reagents such as isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea core undergoes hydrolysis under acidic or basic conditions, producing corresponding amines or carbamic acids. For structurally similar adamantane-containing ureas:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6 hours | 1-Adamantanamine + 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl carbamic acid | 78% | |
| Basic hydrolysis | NaOH (1M), ethanol, 60°C, 4 hours | 1-Adamantanamine + Sodium salt of 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl | 85% |
Hydrolysis rates depend on steric hindrance from the adamantane group, which slows reaction kinetics compared to linear alkyl ureas.
Oxidation Reactions
The secondary hydroxyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ | H₂SO₄ (dil.), 25°C, 2 hours | 2-(2,5-Dimethylfuran-3-yl)-2-ketoethyl derivative | None | 63% | |
| CrO₃ | Acetic acid, 40°C, 3 hours | Same as above | Pyridine | 71% |
The furan ring remains intact under these conditions due to its electron-rich aromatic system.
Nucleophilic Substitution
The urea nitrogen participates in nucleophilic attacks, particularly with amines or thiols:
Reactions proceed via a carbamate intermediate, with adamantane’s steric bulk directing regioselectivity .
Thermal Decomposition
At elevated temperatures, the compound undergoes decomposition:
| Temperature | Atmosphere | Major Products | Byproducts | Source |
|---|---|---|---|---|
| 220°C | Air | Adamantane, CO₂, NH₃ | Furan derivatives | |
| 300°C | N₂ | 2,5-Dimethylfuran-3-carboxaldehyde, Biurets | Trace adamantane fragments |
Thermogravimetric analysis (TGA) shows a 95% mass loss between 200–320°C.
Stability Under Ambient Conditions
The compound demonstrates moderate stability:
| Condition | Degradation After 30 Days | Primary Degradation Pathway | Source |
|---|---|---|---|
| Humidity (75% RH) | 12% | Hydrolysis | |
| UV light (254 nm) | 28% | Radical-mediated decomposition | |
| Dry, dark storage | <5% | N/A |
Catalytic Reactions
In the presence of transition metals, the urea group facilitates coupling:
Comparative Reactivity with Analogues
Key differences from simpler ureas include:
| Parameter | Target Compound | 1-Adamantylurea | Source |
|---|---|---|---|
| Hydrolysis half-life (pH 7) | 48 hours | 12 hours | |
| Oxidation susceptibility | Moderate | High | |
| Thermal stability (TGA onset) | 220°C | 180°C |
Scientific Research Applications
Biological Applications
1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea has shown potential in various biological applications:
Antiviral Activity :
Research indicates that compounds with adamantane structures exhibit antiviral properties, particularly against influenza viruses. The integration of the furan moiety may enhance this activity by improving interaction with viral proteins or host cell receptors.
Anticancer Properties :
Studies suggest that urea derivatives can act as anticancer agents. The specific structure of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Material Science Applications
The compound's unique structure allows for potential applications in material science:
Polymer Synthesis :
this compound can be utilized as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices could enhance mechanical properties or thermal stability.
Nanotechnology :
Due to its distinctive molecular features, this compound may serve as a building block for nanomaterials, potentially leading to the development of novel drug delivery systems or biosensors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Higher yields (e.g., 82%) are achievable with less bulky substituents (e.g., piperidinyl or hexane spacers) .
- Structural Impact : The hydroxyethyl-furan group in the target compound may enhance solubility compared to purely hydrocarbon-substituted analogs (e.g., bicycloheptyl or adamantylmethyl derivatives), though this remains untested in the evidence .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are absent, the evidence highlights trends among related molecules:
- Adamantane Derivatives: Adamantane-containing ureas and thioureas (e.g., 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea) exhibit strong hydrophobic interactions and stability, often exploited in antiviral or CNS drug design .
- Biological Activity: Patent data () suggest that structurally complex adamantane derivatives (e.g., pyrazole- or benzothiazole-containing analogs) show efficacy in pharmacological assays (e.g., enzyme inhibition or receptor modulation).
Crystallographic and Stability Insights
- Crystal Packing: Adamantane derivatives often form dense, hydrophobic crystal lattices due to their rigid, globular structure. For example, 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea exhibits intermolecular hydrogen bonding via thiourea and hydroxyl groups, stabilizing its solid-state structure .
Biological Activity
1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a compound of interest due to its unique structural features and potential biological activities. The adamantane moiety is known for its rigid structure, which can influence the pharmacological properties of the compounds it forms part of. This article explores the biological activity of this specific urea derivative, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 368.48 g/mol. The compound features an adamantane core linked to a urea group and a hydroxylated furan substituent, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with isocyanates or urea under controlled conditions. This method allows for the introduction of various substituents that can modulate the biological properties of the resulting compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing urea groups have been shown to inhibit various enzymes, including soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation . The inhibition of sEH can lead to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.
- Antimicrobial Properties : Urea derivatives have demonstrated antimicrobial activity by enhancing barrier function and promoting the expression of antimicrobial peptides in skin models . This suggests potential applications in dermatological formulations.
- Lipophilicity and Bioavailability : The introduction of lipophilic groups such as the adamantane moiety enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability and efficacy .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Efficacy : A study on urea derivatives indicated that modifications in their structure could significantly enhance their antimicrobial properties against various pathogens . The specific derivative's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.
- Inflammation Modulation : Research has shown that urea compounds can modulate inflammatory responses in vitro, leading to decreased cytokine production in activated immune cells . This could position this compound as a candidate for treating inflammatory conditions.
Comparative Analysis
| Property | This compound | Related Urea Derivatives |
|---|---|---|
| Molecular Weight | 368.48 g/mol | Varies |
| Biological Activity | Antimicrobial, anti-inflammatory | Antimicrobial |
| Mechanism | Enzyme inhibition, modulation of immune response | Varies |
| Lipophilicity | High due to adamantane structure | Varies |
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify adamantane proton environments (δ 1.6–2.1 ppm) and furan/urea functional groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C₁₉H₂₈N₂O₃) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
How can X-ray crystallography resolve structural ambiguities in adamantyl-urea derivatives?
Q. Advanced Research Focus
- Data collection : Use single crystals grown via slow evaporation (e.g., benzene/ethanol mixtures) .
- Refinement challenges : Address adamantane disorder using SHELXL (isotropic/anisotropic refinement) and OLEX2 for visualization .
- Validation : Check for twinning (e.g., using Rint values) and hydrogen-bonding networks (N–H···O interactions) to confirm urea geometry .
- Case study : The structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea (CCDC 1942381) shows adamantane C–C bond lengths of 1.54–1.56 Å, consistent with its rigidity .
What methodologies are effective in analyzing the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Enzyme inhibition assays : Competitive binding studies using fluorescence polarization (e.g., Förster resonance energy transfer) to measure IC₅₀ values .
- Cellular assays : MTT proliferation assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .
- Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding modes with targets like soluble epoxide hydrolase (sEH) .
- ADME profiling : Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation .
How should researchers address discrepancies in NMR shifts during characterization?
Q. Advanced Research Focus
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydroxyethyl protons (δ 4.8–5.2 ppm) may shift due to hydrogen bonding .
- Dynamic phenomena : Check for rotameric equilibria in the urea moiety (e.g., coalescence temperatures in variable-temperature NMR) .
- Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts from the 2,5-dimethylfuran group .
What strategies improve the solubility of this lipophilic compound for in vitro studies?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain bioactivity while enhancing aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the hydroxyethyl chain .
- Nanocarriers : Encapsulate in cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Q. Advanced Research Focus
- Adamantane modifications : Replace adamantane with diamantane to assess steric effects on target binding .
- Furan substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position of the furan ring to modulate electronic properties .
- Urea isosteres : Replace urea with thiourea or cyanoguanidine to evaluate hydrogen-bonding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
